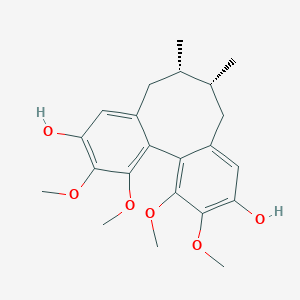

Gomisin J

Description

This compound has been reported in Schisandra bicolor, Kadsura interior, and other organisms with data available.

a lignan from Schizandra fruits

Propriétés

IUPAC Name |

(9R,10S)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICOUNAPKDEPCA-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)O)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216490 | |

| Record name | Gomisin J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66280-25-9 | |

| Record name | Gomisin J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOMISIN J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X13A57600T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanisms of Gomisin J in Cancer Cell Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin J, a lignan derived from Schisandra chinensis, has emerged as a potent anti-cancer agent with a multi-faceted mechanism of action. This document provides a detailed technical overview of the molecular pathways through which this compound exerts its cytotoxic effects on cancer cells. By inducing multiple forms of programmed cell death—apoptosis and necroptosis—and disrupting key metabolic processes, this compound presents a promising therapeutic strategy, particularly for cancers resistant to conventional treatments. This guide synthesizes key quantitative data, details the underlying signaling cascades, and provides methodologies for the experimental validation of its effects.

Cytotoxic Efficacy of this compound

This compound demonstrates significant cytotoxic effects across a broad spectrum of cancer cell lines, including breast, glioma, colon, and cervical cancers. Notably, it exhibits a greater cytotoxic preference for cancer cells over normal cell lines.[1][2] Its efficacy is both time- and concentration-dependent, typically suppressing proliferation at lower concentrations (<10 µg/mL) and inducing cell death at higher concentrations (>30 µg/mL).[1][2]

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Citation |

| MCF7 | Breast (Apoptosis-Resistant) | Suppression of proliferation, Necroptosis | <10 µg/mL, >30 µg/mL | [1][2] |

| MDA-MB-231 | Breast | Suppression of proliferation, Apoptosis | <10 µg/mL, >30 µg/mL | [1][2] |

| U251 | Glioma | Inhibition of proliferation, Apoptosis | 20, 40, 80 µM | [3] |

| U87 | Glioma | Inhibition of proliferation, Apoptosis | 20, 40, 80 µM | [3] |

| HCT116, HT-29 | Colon | Strong cytotoxic effect | Not specified | [1] |

| HeLa, SiHa | Cervical | Strong cytotoxic effect | Not specified | [1] |

| BT20, BT549, etc. | Various Breast | Strong cytotoxic effect | Not specified | [1] |

Core Mechanisms of Action

This compound's anti-cancer activity is primarily driven by three interconnected mechanisms: the induction of mitochondrial apoptosis, the triggering of necroptosis in apoptosis-resistant cells, and the metabolic reprogramming of cancer cells through the inhibition of glycolysis.

Induction of Mitochondrial (Intrinsic) Apoptosis

In cancer cells susceptible to apoptosis, such as glioma lines U251 and U87, this compound activates the intrinsic apoptotic pathway.[3] This process is initiated at the mitochondria and culminates in the activation of executioner caspases that dismantle the cell.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio facilitates the formation of pores in the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

-

Cytochrome c Release and Apoptosome Formation: Cytochrome c, once in the cytoplasm, binds to Apaf-1, triggering the assembly of the apoptosome.

-

Caspase Activation: The apoptosome activates Caspase-9, which in turn cleaves and activates the executioner caspase, Caspase-3. Activated (cleaved) Caspase-3 then orchestrates the degradation of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[3]

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Gomisin J

Introduction

Gomisin J is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data and experimental protocols to facilitate further research and application of this promising natural compound.

Chemical Structure and Stereochemistry

This compound is a complex organic molecule with a tetracyclic dibenzocyclooctadiene core structure. Its chemical properties and biological activities are intrinsically linked to its specific three-dimensional arrangement.

Molecular Formula: C₂₂H₂₈O₆

Systematic IUPAC Name: (9S,10R)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol

An alternative nomenclature for this compound is (6R,7S,12aS)-1,2,11,12-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c]annulene-3,10-diol.

The stereochemistry of this compound is a critical aspect of its identity. The molecule possesses several chiral centers, and the naturally occurring enantiomer has a specific absolute configuration. The designations (6R, 7S) or (9S, 10R), depending on the naming convention, define the spatial orientation of the substituents at these stereocenters. This precise stereochemical arrangement is crucial for its biological activity. The determination of the absolute configuration of such complex molecules is typically achieved through advanced analytical techniques such as X-ray crystallography or chiral synthesis, and confirmed by spectroscopic methods.

Caption: 2D chemical structure of this compound with stereochemistry indicated.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈O₆ | |

| Molecular Weight | 388.5 g/mol |

Spectroscopic Data

The structural elucidation of this compound and related lignans is typically achieved through a combination of spectroscopic methods.

| Technique | Description |

| ¹H NMR Spectroscopy | Used to determine the number and types of protons in the molecule, their connectivity, and stereochemical relationships through chemical shifts (δ) and coupling constants (J). |

| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton of the molecule, identifying the number of non-equivalent carbons and their chemical environment. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, based on their characteristic absorption frequencies. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Fragmentation patterns can offer additional structural insights. |

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in the fruits of Schisandra chinensis. The following is a generalized protocol for its isolation and purification based on methods described for lignans from this plant.

1. Extraction:

-

The dried and powdered fruits of Schisandra chinensis are subjected to solvent extraction. A common method involves refluxing with ethanol.

-

The resulting extract is then filtered and concentrated under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, methylene chloride, and ethyl acetate.

-

The lignan-rich fractions (typically the methylene chloride and ethyl acetate fractions) are collected for further purification.

3. Chromatographic Purification:

-

The lignan-rich fraction is subjected to one or more chromatographic techniques to isolate this compound.

-

Column Chromatography: Silica gel column chromatography is a standard method, eluting with a gradient of solvents like n-hexane and ethyl acetate.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been effectively used for the separation of lignans from Schisandra chinensis. A suitable two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is employed to achieve high purity separation.

-

The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation Methodologies

The definitive structure of isolated this compound is confirmed through a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are conducted to establish the complete chemical structure and relative stereochemistry. Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded, typically using a potassium bromide (KBr) pellet or as a thin film, to identify key functional groups.

-

Mass Spectrometry (MS): The molecular ion peak and fragmentation pattern are obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer.

Biological Signaling Pathway

This compound has demonstrated anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), this compound has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines. This inhibitory effect is achieved by blocking the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK).

Caption: Inhibition of MAPK signaling pathway by this compound.

Gomisin J: A Technical Guide for Neurodegenerative Disease Research

Introduction

Gomisin J is a lignan compound isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine, particularly in Asia. Emerging research has identified this compound as a promising neuroprotective agent, demonstrating significant efficacy in preclinical models relevant to neurodegenerative diseases. Its multifaceted mechanism of action, targeting core pathological processes such as oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation in the development of therapeutics for conditions like ischemic stroke, and potentially for chronic neurodegenerative disorders that share these pathological hallmarks. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms, experimental validation, and detailed protocols for researchers in the field.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key cellular pathways that are critically involved in neuronal survival and death. The primary mechanisms identified are anti-inflammation, anti-oxidation, and anti-apoptosis.

Anti-Inflammatory and Antioxidant Effects

In response to neuronal injury, such as cerebral ischemia-reperfusion, inflammatory and oxidative stress pathways are rapidly activated. This compound has been shown to effectively counter these processes. It reduces the levels of key inflammatory mediators including nuclear factor kappa-B (NF-κB), cyclooxygenase-2 (COX-2), and nitric oxide (NO).

Furthermore, this compound significantly bolsters the endogenous antioxidant defense system. It enhances the nuclear translocation of Nuclear factor E2-related factor 2 (Nrf2), a master regulator of antioxidant responses. This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx), while also increasing glutathione (GSH) levels.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative conditions. This compound inhibits apoptosis in ischemic brain tissues by modulating the expression of key regulatory proteins. It increases the expression of the anti-apoptotic protein B-cell lymphoma-extra-large (Bcl-XL) while simultaneously reducing the levels of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3.

Signaling Pathway Modulation

The neuroprotective activities of this compound are underpinned by its ability to intervene in specific signaling cascades.

Caption: this compound's neuroprotective signaling pathways.

Quantitative Data from Preclinical Studies

The neuroprotective potential of this compound has been quantified in both in vivo and in vitro experimental models.

Table 1: In Vivo Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion

This table summarizes the key findings from a study utilizing a middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats, a standard for simulating ischemic stroke.

| Parameter Measured | Model Group (I/R) | This compound Treatment Group | Outcome | Citation |

| Neurological Deficit Score | Elevated | Significantly Reduced | Improved neurological function | |

| Cerebral Infarct Volume | Large Infarction | Significantly Reduced | Reduced brain tissue damage | |

| Brain Water Content (Edema) | Increased | Significantly Reduced | Attenuation of cerebral edema | |

| Neuron Survival (Hippocampus) | Reduced | Dose-dependently Rescued | Protection of hippocampal neurons | |

| Apoptosis (Ischemic Tissue) | Increased | Inhibited | Reduction in programmed cell death | |

| Key Protein/Molecule Levels | ||||

| Cleaved Caspase-3, Bax | Increased | Reduced | Inhibition of apoptotic cascade | |

| Bcl-XL | Decreased | Increased | Promotion of cell survival | |

| NF-κB, COX-2, NO | Increased | Reduced | Suppression of inflammatory response | |

| Nrf2 Translocation, HO-1 | Suppressed | Enhanced | Activation of antioxidant response | |

| SOD, GPx Activities, GSH | Reduced | Enhanced | Increased antioxidant capacity |

Table 2: In Vitro Neuroprotective Effects of this compound against Oxidative Stress

This table presents data from a study on a hippocampal cell line (HT22) exposed to tert-butyl hydroperoxide (t-BHP), an inducer of oxidative stress.

| Cell Model | Stress Inducer | Compound | EC50 Value (Protective Effect) | Outcome | Citation |

| HT22 Hippocampal Cells | t-BHP | This compound | 43.3 ± 2.3 µM | Significant neuroprotection against oxidative damage | |

| HT22 Hippocampal Cells | t-BHP | Trolox (Positive Control) | 213.8 ± 8.4 µM | This compound is more potent than the control antioxidant |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols synthesized from the cited research.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This protocol describes the surgical procedure to induce temporary focal cerebral ischemia in rats, followed by reperfusion.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Anesthesia: Anesthetize the rat using sodium pentobarbital (e.g., 30 mg/kg, intraperitoneal injection).

-

Surgical Procedure:

-

Place the anesthetized rat in a supine position.

-

Make a midline cervical incision to expose the common carotid artery (CCA).

-

Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

-

Insert a 4-0 nylon filament into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA).

-

The occlusion period is typically 2 hours.

-

After 2 hours, gently withdraw the filament to allow for blood reperfusion.

-

Suture the incision.

-

-

Sham Operation: The sham group undergoes the same surgical procedure without the insertion of the filament to occlude the MCA.

-

This compound Administration: this compound is administered at specified doses (e.g., 10, 20, or 40 mg/kg) typically via intraperitoneal injection at the time of reperfusion.

-

Post-Operative Care: Monitor the animals for recovery and provide appropriate post-operative care. Tissues and behavioral data are typically collected 24 hours after reperfusion.

Neurological Deficit Scoring

-

Purpose: To assess the extent of neurological impairment following MCAO/R.

-

Procedure: A blinded observer scores the rats 24 hours after reperfusion on a scale, which may include the following criteria:

-

0: No observable deficit.

-

1: Forelimb flexion.

-

2: Decreased resistance to lateral push.

-

3: Unidirectional circling.

-

4: Longitudinal spinning or barreling.

-

5: No spontaneous movement.

-

Cerebral Infarction and Brain Water Content Measurement

-

Infarct Volume (TTC Staining):

-

Euthanize the rat and rapidly remove the brain.

-

Coronally section the brain into 2 mm slices.

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.

-

Fix the stained slices in 4% paraformaldehyde.

-

Healthy, viable tissue stains red, while the infarcted tissue appears white.

-

Quantify the infarct volume by image analysis.

-

-

Brain Water Content:

-

Separate the ischemic hemisphere of the brain.

-

Immediately weigh the tissue to get the wet weight.

-

Dry the tissue in an oven (e.g., at 100°C for 24 hours) and re-weigh to get the dry weight.

-

Calculate brain water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.

-

TUNEL Assay for Apoptosis Detection

-

Purpose: To visualize and quantify apoptotic cells in brain tissue sections.

-

Procedure:

-

Fix brain tissue in 10% formalin and embed in paraffin.

-

Prepare 5 µm thick sections.

-

Dewax and rehydrate the sections.

-

Permeabilize the tissue with 0.1 M PBS containing 0.3% Triton X-100 for 30 minutes.

-

Perform staining using a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reagent kit according to the manufacturer's instructions (e.g., incubate for 1 hour at 37°C).

-

Counterstain nuclei with DAPI.

-

Visualize TUNEL-positive (apoptotic) cells using a fluorescence microscope.

-

In Vitro Oxidative Stress Model in HT22 Cells

-

Cell Line: Murine hippocampal HT22 cells.

-

Procedure:

-

Culture HT22 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells into 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce oxidative stress by adding a toxic concentration of tert-butyl hydroperoxide (t-BHP).

-

Incubate for a further 24 hours.

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculate the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximum protective effect against t-BHP-induced cell death.

-

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key in vivo and in vitro experiments described.

Caption: Experimental workflow for the in vivo MCAO/R model.

Caption: Experimental workflow for the in vitro oxidative stress model.

Conclusion and Future Directions

The existing body of research strongly supports the neuroprotective properties of this compound, primarily demonstrated in a model of acute ischemic injury. Its ability to concurrently target inflammation, oxidative stress, and apoptosis through the modulation of the NF-κB and Nrf2 signaling pathways is a key therapeutic advantage. The quantitative data, though limited to preclinical models, shows a potent and dose-dependent effect.

For drug development professionals and scientists, this compound represents a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Brain Penetrance: Determining the bioavailability of this compound in the central nervous system is critical.

-

Chronic Neurodegenerative Models: Evaluating the efficacy of this compound in transgenic mouse models of Alzheimer's, Parkinson's, or Huntington's disease to assess its potential beyond acute injury.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and drug-like properties.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window for potential clinical translation.

By pursuing these research avenues, the full therapeutic potential of this compound as a novel agent for combating neurodegenerative diseases can be elucidated.

The Role of Gomisin J in the Regulation of Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin J, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a significant bioactive compound with a wide array of pharmacological activities. Its therapeutic potential in anti-inflammatory, anti-cancer, and neuroprotective applications is largely attributed to its ability to modulate multiple critical intracellular signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its regulatory effects on key cascades including NF-κB, MAPK, Wnt/β-catenin, and PI3K/Akt. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of these complex interactions to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a natural lignan derived from Schisandra chinensis, a plant with a long history in traditional medicine.[1] This compound is recognized for its diverse biological activities, including anti-hypertensive, hepatoprotective, and neuroprotective effects.[2] A growing body of evidence indicates that this compound exerts its effects by targeting and modulating a network of interconnected signaling pathways that are fundamental to cellular processes such as inflammation, proliferation, apoptosis, and metabolic regulation. Its ability to cross the blood-brain barrier further enhances its potential for treating central nervous system disorders.[2] This guide will dissect the molecular interactions of this compound with these pathways, providing a foundational understanding for future research and therapeutic development.

Regulation of Key Signaling Pathways by this compound

This compound's pleiotropic effects stem from its ability to interact with multiple signaling nodes. The following sections explore its role in several of the most critical pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response. It controls the transcription of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[3] Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers.

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[2] Studies in lipopolysaccharide (LPS)-stimulated murine macrophages (Raw 264.7 cells) demonstrate that this compound can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[4][5] The mechanism involves the blockage of upstream signaling components that lead to the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound inhibits the translocation of the active NF-κB dimer to the nucleus, thereby suppressing the expression of its target inflammatory genes.[5]

Table 1: Quantitative Data on the Effects of Schisandra Lignans on Inflammatory Markers

| Parameter | Cell Line | Compound | Concentration | Result | Reference |

|---|---|---|---|---|---|

| NO Production | Raw 264.7 | This compound | Not specified | Reduction | [4] |

| Pro-inflammatory Cytokine mRNA | Raw 264.7 | This compound | Not specified | Reduction | [4] |

| IKKα Activation | HeLa | Gomisin N | Not specified | Suppression |[6] |

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, comprising extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, regulates a wide range of cellular activities, including cell proliferation, differentiation, and apoptosis.[7] These kinases are activated in a tiered cascade and are central to the cellular response to external stressors, including inflammatory stimuli.

This compound modulates the MAPK pathway as a key part of its anti-inflammatory mechanism.[4][5] In LPS-stimulated macrophages, pre-treatment with this compound was found to block the phosphorylation, and thus activation, of p38, ERK1/2, and JNK.[4] By inhibiting these upstream kinases, this compound effectively shuts down the downstream signaling that contributes to the inflammatory response, complementing its effects on the NF-κB pathway.[5]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of various cancers, particularly colorectal cancer. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" and targeted for degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription (e.g., Cyclin D1).

This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[8] In HCT116 human colorectal cancer cells, this compound was shown to disrupt the interaction between β-catenin and its DNA binding partners, the TCF/LEF transcription factors.[8] This action prevents the transcription of Wnt target genes like Cyclin D1, leading to cell cycle arrest at the G0/G1 phase and inhibiting cancer cell proliferation.[8] Notably, this compound achieves this without altering the total protein expression of β-catenin itself.[8]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling hub that promotes cell survival, growth, and proliferation. It is frequently overactive in cancer. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression.

While direct studies on this compound are limited, research on the related compound Gomisin N provides strong evidence for the modulation of this pathway. Gomisin N inhibits the PI3K/Akt pathway in liver cancer cells, leading to reduced phosphorylation of PI3K and Akt (at Ser473).[9][10] This deactivation contributes to the induction of apoptosis. Furthermore, Gomisin N has been shown to suppress autophagy by activating the PI3K/Akt/mTOR pathway in the context of cerebral ischemia-reperfusion injury, showcasing a context-dependent regulation of this cascade.[11] Given the structural similarity, it is plausible that this compound engages this pathway similarly.

Experimental Protocols

The investigation of this compound's effects on signaling pathways relies on a suite of standard molecular biology techniques. Detailed methodologies for key experiments are provided below.

Western Blotting for Protein Phosphorylation Analysis

Western blotting is the most common method for assessing the phosphorylation state of a protein.[12] It allows for the sensitive detection of changes in the levels of phosphorylated proteins (e.g., p-p38, p-Akt) relative to the total amount of that protein.

Protocol:

-

Sample Preparation: Treat cells with this compound for the desired time and concentration, alongside appropriate controls (e.g., vehicle, positive stimulus).[13]

-

Cell Lysis: Aspirate media, wash cells with ice-cold 1X PBS, and lyse them by adding 1X SDS sample buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]

-

Denaturation: Heat samples to 95–100°C for 5 minutes, then cool on ice.[11]

-

SDS-PAGE: Load 10-50 μg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

-

Blocking: Incubate the membrane in a blocking solution (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-phospho-p38) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[15]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) that recognizes the primary antibody, for 1 hour at room temperature.[15]

-

Washing: Repeat the washing step to remove unbound secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[13]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-p38) or a housekeeping protein (e.g., β-actin).[16]

Nitric Oxide (NO) Production Measurement (Griess Assay)

This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant, serving as a quantitative indicator of NO production by cells like macrophages.[5]

Protocol:

-

Cell Seeding: Plate cells (e.g., Raw 264.7 macrophages) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[17]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for an additional 24 hours.[17]

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.[17]

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[5]

-

Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[17]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[18]

-

Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

-

Measurement: Gently mix and measure the absorbance at 570 nm using a microplate reader.[18] The intensity of the purple color is directly proportional to the number of viable cells.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin.[9]

Protocol:

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[20]

-

Treatment: After 24 hours, pre-treat the cells with this compound before stimulating with an NF-κB activator such as TNF-α or PMA.[10]

-

Incubation: Incubate for an appropriate period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Cell Lysis: Wash the cells with PBS and add 1X passive lysis buffer to each well.[1]

-

Luminometry: Transfer the cell lysate to an opaque 96-well plate. Use a luminometer to inject the luciferase assay reagent and measure the firefly luminescence. Subsequently, inject a Stop & Glo® reagent to quench the firefly signal and measure the Renilla luminescence for normalization.[20]

-

Analysis: Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Conclusion

This compound is a pharmacologically active lignan that functions as a multi-target regulator of essential cellular signaling pathways. Its demonstrated ability to inhibit pro-inflammatory and pro-proliferative cascades, including NF-κB, MAPK, and Wnt/β-catenin, underscores its therapeutic potential for a range of diseases. By simultaneously modulating these interconnected networks, this compound can produce a robust and multifaceted biological response. The technical information and protocols provided in this guide offer a framework for researchers to further explore the molecular mechanisms of this compound and to accelerate its development from a natural product into a potential clinical candidate. Future quantitative studies are necessary to fully elucidate its potency and selectivity across these various pathways.

References

- 1. bowdish.ca [bowdish.ca]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. This compound inhibits the glioma progression by inducing apoptosis and reducing HKII-regulated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 12. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.6. Measurement of Nitric Oxide (NO) Production [bio-protocol.org]

- 18. protocols.io [protocols.io]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Gomisin J from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis, a well-known traditional Chinese medicine, is a rich source of various bioactive compounds, with lignans being of significant interest due to their diverse pharmacological activities. Among these, Gomisin J has demonstrated potential anti-inflammatory, vasorelaxant, and anticancer effects.[1][2][3] This document provides a comprehensive overview of the extraction and purification protocols for this compound from the fruits of Schisandra chinensis, intended to aid researchers in its isolation for further study and drug development.

Extraction Methodologies

Several methods have been employed for the extraction of lignans from Schisandra chinensis. The choice of method can significantly impact the extraction efficiency and the profile of the extracted compounds. A summary of common extraction techniques is presented below.

Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis

| Extraction Method | Solvent | Key Parameters | Reported Lignan Yield/Efficiency | Reference |

| Smashing Tissue Extraction (STE) | 75% Ethanol | Voltage: 180 V; Time: 60 s; Solid-to-Liquid Ratio: 1:19 | 13.89 ± 0.014 mg/g (total of five lignans) | [4] |

| Soxhlet Extraction | Methanol | Time: 4 hours | Generally considered time and solvent consuming | |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with ethanol as cosolvent | Temperature: 40-60°C; Pressure: 20-35 MPa | Efficient for lignan extraction from seed oil | [5] |

| Matrix Solid-Phase Dispersion (MSPD) | Methanol (85%) as eluting solvent | Diol-functionalized silica as dispersant | High extraction efficiency for multiple lignans | [6] |

| Maceration | 80% Ethanol | Room temperature, repeated extractions | Effective for initial large-scale extraction | [7] |

| Supramolecular Solvent (SUPRAS)-Based Extraction | Hexafluoroisopropanol in SUPRAS (35% v/v) | Solid-to-liquid ratio: 20:1 mg/mL; Vortex time: 30 s | Rapid sample preparation for quantification | [8] |

Detailed Protocol: Extraction and Purification of this compound

This protocol outlines a general procedure for the isolation of this compound, synthesized from various reported methods.[9]

Part 1: Extraction

-

Plant Material Preparation:

-

Obtain dried fruits of Schisandra chinensis.

-

Grind the fruits into a fine powder (e.g., 120 mesh) to increase the surface area for extraction.[4]

-

-

Solvent Extraction:

-

Macerate the powdered plant material with 80% aqueous ethanol at room temperature.[7] A solid-to-liquid ratio of 1:10 (w/v) is recommended.

-

Perform the extraction three times to ensure maximum recovery of the target compounds.

-

Combine the ethanolic extracts and concentrate them under reduced pressure at a temperature below 40°C to obtain a crude extract.

-

Part 2: Liquid-Liquid Partitioning

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform sequential partitioning with solvents of increasing polarity. A typical sequence would be n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a moderately polar lignan, is expected to be enriched in the ethyl acetate fraction.[9]

-

Collect the ethyl acetate fraction and concentrate it to dryness.

-

Part 3: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate. The polarity should be gradually increased to separate the different lignans.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column.

-

Use methanol as the mobile phase to separate compounds based on their molecular size and polarity.

-

-

Preparative HPLC (Optional):

-

For obtaining high-purity this compound, a final purification step using preparative HPLC may be necessary.

-

The conditions for preparative HPLC will need to be optimized based on the results from analytical HPLC.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method for the identification and quantification of this compound.

Table 2: Typical HPLC Conditions for Lignan Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., Agela Venusil C18 Plus, 4.6 x 100 mm, 3 µm) | [10] |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid | [4][10] |

| Gradient Elution | A typical gradient could be a linear increase in the organic phase (B) over time to separate multiple lignans. For example: 40-55% B (0-10 min), 55-68% B (10-20 min), etc. | [4] |

| Flow Rate | 0.8 - 1.0 mL/min | [4][10] |

| Detection | UV at 225 nm or MS/MS in Multiple Reaction Monitoring (MRM) mode | [4][10] |

| Column Temperature | 35°C | [4] |

Visualized Workflows and Pathways

Diagram 1: General Workflow for this compound Extraction and Purification

Caption: Workflow for this compound isolation.

Diagram 2: Signaling Pathways Modulated by this compound

Caption: Signaling pathways affected by this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the extraction and purification of this compound from Schisandra chinensis. The selection of the most appropriate extraction and purification strategy will depend on the specific research goals, available equipment, and desired purity of the final compound. The analytical methods outlined will be crucial for the identification and quantification of this compound throughout the process. The diverse biological activities of this compound, mediated through various signaling pathways, make it a promising candidate for further pharmacological investigation and drug development.[11]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Anti-inflammatory effects of gomisin N, this compound, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Note: Quantification of Gomisin J using HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gomisin J is a bioactive lignan found in Schisandra chinensis, a plant with a long history of use in traditional medicine. Due to its potential therapeutic properties, including hepatoprotective and neuroprotective effects, accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

| Parameter | Specification |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient Elution | See Table 2 for a typical gradient program. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Methanol (HPLC grade)

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL). A study has shown excellent linearity for this compound in the range of 5.20-31.20 μg/mL.

-

Accurately weigh 1.0 g of powdered Schisandra chinensis fruit into a centrifuge tube.

-

Add 25 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonication for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines. The validation parameters are summarized below.

| Parameter | Result |

| Linearity (Range) | 5.20 - 31.20 µg/mL with a correlation coefficient (r²) ≥ 0.9995 |

| Accuracy (Recovery) | 97.74% to 102.71% |

| Precision | - Repeatability (Intra-day): RSD ≤ 2%- Intermediate Precision (Inter-day): RSD ≤ 2% |

| Limit of Detection (LOD) | ~0.1 µg/mL (Estimated based on a signal-to-noise ratio of 3:1) |

| Limit of Quantification (LOQ) | ~0.3 µg/mL (Estimated based on a signal-to-noise ratio of 10:1) |

| Specificity | The method is specific for this compound, with no interference from other components in the matrix. |

| Robustness | The method is robust against small, deliberate variations in flow rate, column temperature, and mobile phase composition. |

Results and Discussion

A representative chromatogram should show a well-resolved peak for this compound at a specific retention time. The quantification of this compound in unknown samples is performed by constructing a calibration curve from the peak areas of the calibration standards.

Table 2: Typical Gradient Elution Program

| Time (min) | % Water (A) | % Acetonitrile (B) |

| 0.0 | 60 | 40 |

| 15.0 | 40 | 60 |

| 25.0 | 20 | 80 |

| 30.0 | 20 | 80 |

| 30.1 | 60 | 40 |

| 35.0 | 60 | 40 |

Experimental Workflow and Logical Relationships

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of this compound analysis.

Conclusion

The HPLC-UV method described in this application note is simple, accurate, and reliable for the quantification of this compound in Schisandra chinensis. The method is validated according to ICH guidelines and is suitable for routine quality control and research purposes. The provided protocols and validation data demonstrate the robustness and suitability of this method for its intended application.

Application Note: High-Throughput Identification of Gomisin J Metabolites using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin J, a bioactive lignan isolated from Schisandra chinensis, has demonstrated a range of pharmacological activities, making it a compound of interest in drug development. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a detailed protocol for the identification of this compound metabolites in biological matrices using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described workflow is designed for high-throughput analysis in preclinical research settings.

Introduction

This compound is a dibenzocyclooctadiene lignan that contributes to the therapeutic effects of Schisandra chinensis, a plant widely used in traditional medicine. As with any xenobiotic, the biotransformation of this compound can significantly impact its pharmacokinetic profile and biological activity. The primary metabolic pathways for lignans, including this compound, involve oxidation, hydroxylation, and methylation, leading to the formation of various metabolites that are excreted in urine, feces, and bile. This application note details a comprehensive LC-MS/MS methodology for the qualitative identification of these metabolites in various biological samples.

Predicted Metabolic Pathways of this compound

The metabolism of lignans from Schisandra chinensis, including this compound, primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions. Based on existing literature, the main metabolic transformations for this compound are predicted to be methylation, hydroxylation, and oxidation.

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

This section provides detailed protocols for sample preparation and LC-MS/MS analysis for the identification of this compound metabolites.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

Plasma Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation (Dilute-and-Shoot)

-

Thaw frozen urine samples on ice.

-

Centrifuge the urine sample at 13,000 rpm for 10 minutes at 4°C to remove particulate matter.

-

Dilute the supernatant 1:1 with the initial mobile phase.

-

Vortex and transfer to an autosampler vial for analysis. For more concentrated urine samples, a larger dilution factor may be necessary.

Feces Sample Preparation (Homogenization and Extraction)

-

Lyophilize fecal samples to obtain a dry weight.

-

Homogenize the dried feces to a fine powder.

-

To 100 mg of homogenized feces, add 1 mL of methanol.

-

Vortex for 5 minutes, followed by sonication for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 500 µL of the initial mobile phase, vortex, and centrifuge.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions for the LC-MS/MS analysis of this compound and its metabolites. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 15 minutes, followed by a 5-minute re-equilibration |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Full Scan followed by data-dependent MS/MS |

| Full Scan Range | m/z 100-1000 |

| Collision Gas | Nitrogen or Argon |

| Collision Energy | Ramped (e.g., 20-40 eV) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

Data Presentation

The identification of metabolites is based on the accurate mass measurement of the precursor ion and the fragmentation pattern in the MS/MS spectrum. The primary metabolic transformations of this compound are expected to be hydroxylation (+16 Da) and methylation (+14 Da).

Table 3: Predicted Metabolites of this compound

| Metabolite Type | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Observed Concentration |

| This compound (Parent) | C₂₃H₂₈O₆ | 401.1964 | To Be Determined |

| Hydroxylated this compound | C₂₃H₂₈O₇ | 417.1913 | Not Available |

| Dihydroxylated this compound | C₂₃H₂₈O₈ | 433.1862 | Not Available |

| Methylated this compound | C₂₄H₃₀O₆ | 415.2121 | Not Available |

| Hydroxylated and Methylated this compound | C₂₄H₃₀O₇ | 431.2070 | Not Available |

Concentration data for this compound metabolites is not currently available in the cited literature. The table provides a framework for quantitative analysis upon the development of appropriate analytical standards.

Experimental Workflow and Logic

The overall workflow for the identification of this compound metabolites is a systematic process from sample collection to data analysis.

Caption: Experimental workflow for this compound metabolite identification.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the identification of this compound metabolites in various biological matrices. This protocol, combined with the predicted metabolic pathways, offers a solid foundation for researchers and drug development professionals to investigate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. Further studies are warranted to synthesize authentic standards of the predicted metabolites to enable full quantitative analysis and to further elucidate the pharmacological and toxicological profiles of these biotransformation products.

Application Note and Protocol for Assessing Gomisin J's Effect on Nitric Oxide Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gomisin J, a lignan isolated from Schisandra chinensis, has demonstrated significant pharmacological activities, including the modulation of nitric oxide (NO) production.[1][2] Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathological processes, from vasodilation to immune responses. The effect of this compound on NO production is context-dependent: it inhibits inducible nitric oxide synthase (iNOS) in inflammatory conditions, thereby reducing NO levels, while it can activate endothelial nitric oxide synthase (eNOS) to increase NO production in endothelial cells.[1][2] This dual activity makes this compound a compound of interest for therapeutic development.

This document provides detailed protocols for assessing the effects of this compound on NO production in both inflammatory and endothelial contexts.

Data Presentation

The following tables summarize key quantitative data related to the experimental protocols.

Table 1: Reagent and Compound Concentrations

| Reagent/Compound | Cell Type | Recommended Concentration Range | Purpose |

| This compound | RAW 264.7 Macrophages | 10 - 50 µM | Test compound for inhibition of NO production |

| This compound | Human Endothelial Cells | 1 - 30 µg/ml | Test compound for activation of NO production |

| Lipopolysaccharide (LPS) | RAW 264.7 Macrophages | 1 µg/mL | Inducer of iNOS and NO production |

| L-NAME | Human Endothelial Cells | Varies (e.g., 100 µM) | Inhibitor of nitric oxide synthase |

Table 2: Summary of Experimental Conditions

| Parameter | Experiment 1: Inhibition of NO Production | Experiment 2: Activation of NO Production |

| Cell Line | RAW 264.7 Murine Macrophages | Human Umbilical Vein Endothelial Cells (HUVECs) or similar |

| Stimulus | Lipopolysaccharide (LPS) | None (basal) or specific agonist (e.g., VEGF) |

| This compound Treatment | Pre-treatment before LPS stimulation | Direct treatment |

| Primary Endpoint | Nitrite concentration in cell culture supernatant | Nitrite concentration in cell culture supernatant |

| Assay Method | Griess Assay | Griess Assay |

Experimental Protocols

Protocol 1: Assessing the Inhibitory Effect of this compound on Nitric Oxide Production in Macrophages

This protocol details the methodology to evaluate this compound's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (Sulfanilamide solution, N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium Nitrite (NaNO2) standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10, 25, 50 µM) in cell culture medium.

-

Remove the old medium from the cells and pre-treat them with varying concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

-

LPS Stimulation:

-

After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

-

Include a negative control group of cells treated with neither this compound nor LPS, and a positive control group treated with LPS only.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[3]

-

Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

-

Add 100 µL of Griess reagent to each well containing the supernatant and standards.[3]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

-

Determine the percentage of inhibition of NO production by this compound relative to the LPS-only treated cells.

-

Protocol 2: Assessing the Activating Effect of this compound on Nitric Oxide Production in Endothelial Cells

This protocol is designed to evaluate the potential of this compound to stimulate NO production in human endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line

-

Endothelial Cell Growth Medium (EGM)

-

This compound

-

L-NAME (NOS inhibitor)

-

Griess Reagent System

-

Sodium Nitrite (NaNO2) standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture HUVECs in EGM at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 96-well plate and grow until they form a confluent monolayer.

-

-

This compound Treatment:

-

Prepare dilutions of this compound in EGM at the desired concentrations (e.g., 1-30 µg/ml).[2]

-

Replace the medium in the wells with the this compound-containing medium.

-

Include a vehicle control and a positive control with a known eNOS activator if available.

-

To confirm the role of NOS, include a set of wells pre-treated with L-NAME before adding this compound.

-

Incubate for a suitable time period (e.g., 30 minutes to 24 hours) to assess both acute and prolonged effects.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Follow the same procedure for the Griess assay as described in Protocol 1 (steps 4 and 5).

-

-

Data Analysis:

-

Quantify the amount of nitrite produced in response to this compound treatment.

-

Compare the NO levels in this compound-treated cells to the vehicle control to determine the stimulatory effect.

-

Assess the reduction in NO production in the presence of L-NAME to confirm the involvement of NOS.

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound's dual signaling pathways in modulating nitric oxide production.

Experimental Workflow

Caption: Experimental workflow for assessing this compound's effect on nitric oxide.

References

- 1. Anti-inflammatory effects of gomisin N, this compound, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4.5. In-Vitro Determination of Nitric Oxide (NO) Production [bio-protocol.org]

Troubleshooting & Optimization

Gomisin J Stability and Degradation Analysis: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation product analysis of Gomisin J.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a lignan compound isolated from the plant Schisandra chinensis.[1][2] Lignans are a class of natural products known for their diverse pharmacological activities.[3] The stability of this compound is a critical quality attribute as its degradation can lead to a loss of potency and the formation of potentially harmful impurities. Understanding its stability profile is essential for the development of safe and effective pharmaceutical products.

Q2: Under what conditions is this compound expected to be unstable?

A2: Based on the general stability of related lignan compounds, this compound may be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[4][5] The presence of hydroxyl and methoxy functional groups in its structure suggests potential sites for oxidation and hydrolysis.

Q3: What are the initial steps for developing a stability-indicating method for this compound?

A3: The first step is to develop a robust analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate this compound from its potential degradation products.[1][3][6] This involves selecting an appropriate column, mobile phase, and detector. The method must then be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[2]

Q4: How can I identify the degradation products of this compound?

A4: Identification of degradation products typically involves the use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[7][8][9] By comparing the mass spectra of the degradation products with that of the parent this compound molecule, structural elucidation can be performed. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required for major degradation products.[7][10]

Troubleshooting Guides

Issue 1: Poor separation between this compound and its degradation products in HPLC.

-

Possible Cause 1: Inappropriate HPLC column.

-

Troubleshooting: Ensure the column chemistry (e.g., C18, C8) is suitable for separating compounds with the polarity of this compound and its likely degradants. Consider using a column with a different selectivity or a smaller particle size for higher resolution.

-

-

Possible Cause 2: Suboptimal mobile phase composition.

-

Possible Cause 3: Inadequate method development.

-

Troubleshooting: Perform a systematic method development study. This could involve screening different columns and mobile phases. Employing a "Quality by Design" (QbD) approach can help in developing a robust method.[2]

-

Issue 2: No significant degradation of this compound is observed under stress conditions.

-

Possible Cause 1: Stress conditions are too mild.

-

Troubleshooting: Increase the severity of the stress conditions. For hydrolytic studies, this could mean using higher concentrations of acid or base (e.g., 0.1 M to 1 M HCl or NaOH) or increasing the temperature.[4][11] For photostability, ensure the light exposure meets ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4][12]

-

-

Possible Cause 2: this compound is inherently stable under the tested conditions.

-

Troubleshooting: While lignans are generally stable, if no degradation is observed under reasonably harsh conditions, it indicates good intrinsic stability.[11] Document these findings as part of the stability profile. The study can be concluded if no degradation is seen after exposure to more severe conditions than those in accelerated stability protocols.[13]

-

Issue 3: Excessive degradation of this compound, making it difficult to track degradation pathways.

-

Possible Cause 1: Stress conditions are too harsh.

-

Troubleshooting: Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20% to observe the primary degradation products.[14]

-

-

Possible Cause 2: High reactivity of this compound.

-

Troubleshooting: If the molecule is highly reactive, use a time-course study with multiple sampling points at early time intervals to capture the formation of initial degradation products before they degrade further.

-

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.[4][14]

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature and sample at specified intervals (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the samples with 0.1 M hydrochloric acid and dilute for analysis.[4][14]

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and sample at specified intervals (e.g., 2, 4, 8, 24 hours). Dilute the samples with the mobile phase for analysis.[11]

-

Photolytic Degradation: Expose a solution of this compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][12] A control sample should be kept in the dark under the same temperature conditions.

-

Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 1 week). Also, reflux a solution of this compound in a neutral solvent (e.g., water or mobile phase) at 60°C.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at an appropriate wavelength (determined by UV scan of this compound).

-

Column Temperature: 30°C

Data Presentation

The following tables present hypothetical quantitative data from forced degradation studies on this compound for illustrative purposes.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Time | % Assay of this compound | % Total Degradation | Number of Degradation Products |

| 0.1 M HCl | 24 h | 85.2 | 14.8 | 2 |

| 0.1 M NaOH | 4 h | 89.7 | 10.3 | 1 |

| 3% H₂O₂ | 24 h | 92.5 | 7.5 | 3 |

| Photolytic (Solution) | - | 95.1 | 4.9 | 2 |

| Thermal (Solid, 80°C) | 7 days | 98.3 | 1.7 | 1 |

Table 2: Purity and Assay Data from a Hypothetical Stability Study of a this compound Formulation

| Stability Condition | Time Point | Assay (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 Months | 100.2 | < 0.05 | < 0.05 | 0.12 |

| 3 Months | 99.8 | 0.08 | 0.06 | 0.25 | |

| 6 Months | 99.5 | 0.12 | 0.09 | 0.38 | |

| 40°C / 75% RH | 0 Months | 100.2 | < 0.05 | < 0.05 | 0.12 |

| 3 Months | 98.7 | 0.25 | 0.18 | 0.65 | |

| 6 Months | 97.4 | 0.45 | 0.32 | 1.15 |

Visualizations

The following diagrams illustrate key workflows and pathways relevant to this compound research.

Caption: Experimental workflow for this compound stability testing and degradation product analysis.

Caption: Simplified signaling pathways modulated by this compound.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. japsonline.com [japsonline.com]

- 3. scispace.com [scispace.com]

- 4. rjptonline.org [rjptonline.org]

- 5. scispace.com [scispace.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterisation of degradation products of tegoprazan by LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. ijisrt.com [ijisrt.com]

- 12. database.ich.org [database.ich.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

Technical Support Center: Gomisin J Experimental Troubleshooting

Welcome to the technical support center for Gomisin J. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?